molecular formula C22H21N5O4 B11012917 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11012917
M. Wt: 419.4 g/mol
InChI Key: ITTBIKSMNYHKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes two quinazolinone moieties connected by a propanamide linker. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling of Quinazolinone Moieties: The two quinazolinone moieties can be coupled using a propanamide linker through amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide: can be compared with other quinazolinone derivatives, such as:

    2-Methyl-4-oxo-3,4-dihydroquinazoline: Known for its antimicrobial properties.

    6-Chloro-4-oxo-3,4-dihydroquinazoline: Studied for its anticancer activity.

    4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid: Investigated for its anti-inflammatory effects.

The uniqueness of This compound

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H21N5O4/c1-31-11-10-27-14-24-19-7-6-15(12-17(19)22(27)30)25-20(28)8-9-26-13-23-18-5-3-2-4-16(18)21(26)29/h2-7,12-14H,8-11H2,1H3,(H,25,28)

InChI Key

ITTBIKSMNYHKMP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.